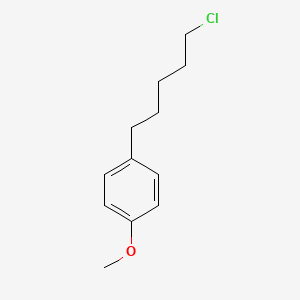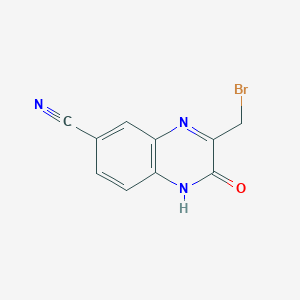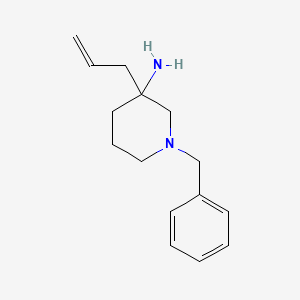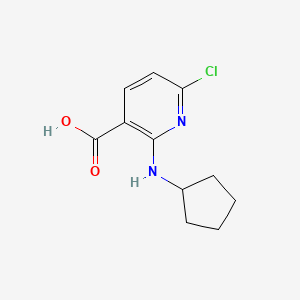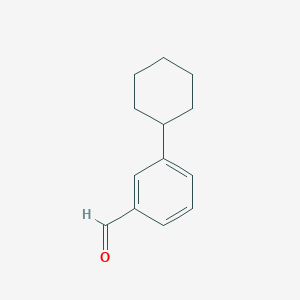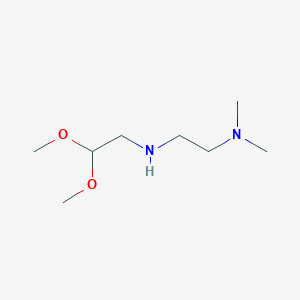
Ethyl 5-cyano-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyano-2-hydroxybenzoate is an organic compound belonging to the class of hydroxybenzoic acid esters It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a benzene ring, with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-cyano-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-cyano-2-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the cyanoacetylation of 2-hydroxybenzoic acid derivatives. This process includes the reaction of 2-hydroxybenzoic acid with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the desired ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process. Additionally, solvent-free methods and green chemistry approaches are being explored to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-cyano-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 5-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and cyano groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active hydroxybenzoic acid derivative, which can further interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-cyano-2-hydroxybenzoate can be compared with other hydroxybenzoic acid esters, such as:
- Mthis compound
- Propyl 5-cyano-2-hydroxybenzoate
- Butyl 5-cyano-2-hydroxybenzoate
These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
ethyl 5-cyano-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5,12H,2H2,1H3 |
InChI-Schlüssel |
FMPXYNHVTVLFLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)

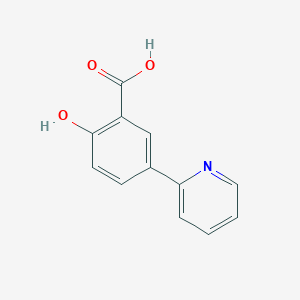
![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)
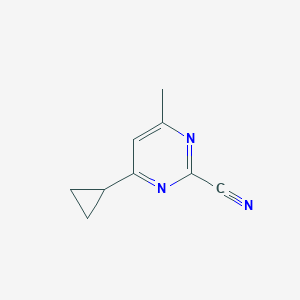
![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
